![molecular formula C20H30Cl2N4O2 B12312670 8-Benzyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12312670.png)
8-Benzyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Benzyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[45]decane-2,4-dione dihydrochloride is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spiro linkage: This is achieved through a cyclization reaction, where the appropriate precursors are reacted under controlled conditions to form the spiro compound.
Introduction of the benzyl group: This step involves the alkylation of the intermediate compound with benzyl chloride in the presence of a base.
Formation of the piperidinylmethyl group: This is typically achieved through a reductive amination reaction, where the appropriate aldehyde or ketone is reacted with piperidine in the presence of a reducing agent.
Final purification: The crude product is purified through recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. This might include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
化学反応の分析
Types of Reactions
8-Benzyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of benzylated derivatives.
科学的研究の応用
8-Benzyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is used in the development of new drugs and in the study of drug-receptor interactions.
Biochemistry: It is used as a tool to study enzyme mechanisms and protein-ligand interactions.
Industrial Chemistry: The compound is used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 8-Benzyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact molecular pathways involved are still under investigation, but it is thought to influence neurotransmitter systems and signal transduction pathways.
類似化合物との比較
Similar Compounds
- 8-Benzyl-2,8-diazaspiro[4.5]decane
- 8-Benzyl-2-oxa-8-azaspiro[4.5]decan-1-one
- 8-Benzyl-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione
Uniqueness
8-Benzyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride is unique due to its specific spiro linkage and the presence of both benzyl and piperidinylmethyl groups. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
特性
分子式 |
C20H30Cl2N4O2 |
|---|---|
分子量 |
429.4 g/mol |
IUPAC名 |
8-benzyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione;dihydrochloride |
InChI |
InChI=1S/C20H28N4O2.2ClH/c25-18-20(22-19(26)24(18)15-17-6-10-21-11-7-17)8-12-23(13-9-20)14-16-4-2-1-3-5-16;;/h1-5,17,21H,6-15H2,(H,22,26);2*1H |
InChIキー |
MKKKXYKHTVNGKK-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1CN2C(=O)C3(CCN(CC3)CC4=CC=CC=C4)NC2=O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B12312591.png)
![3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12312596.png)
![rac-[(3R,4R)-4-amino-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, cis](/img/structure/B12312604.png)

![[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12312609.png)
![2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-triene](/img/structure/B12312624.png)
![3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-3,4,5,7,7a,9,10,11,11b,12,13,13b-dodecahydro-2H-cyclopenta[a]chrysen-1-one](/img/structure/B12312626.png)
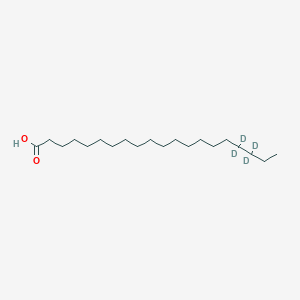
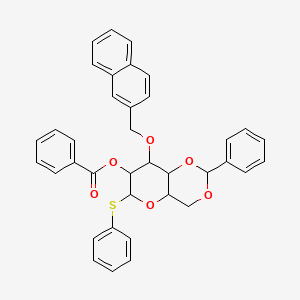

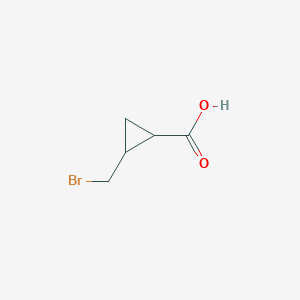
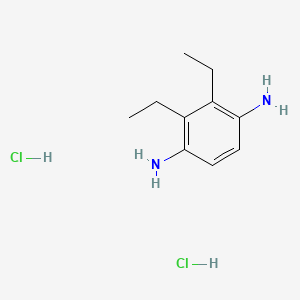
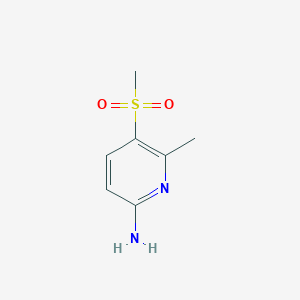
![Lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B12312659.png)
